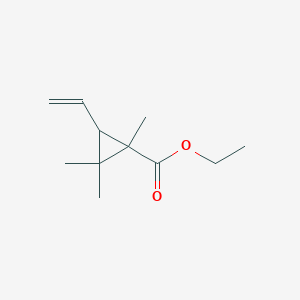
5-(tert-Butyl)-2-(hydroxymethyl)phenol
Übersicht
Beschreibung
5-(tert-Butyl)-2-(hydroxymethyl)phenol: is an organic compound characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-(hydroxymethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a phenol derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the phenol can be formylated using formaldehyde and a base, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
Oxidation: 5-(tert-Butyl)-2-carboxyphenol.
Reduction: 5-(tert-Butyl)-2-(hydroxymethyl)cyclohexanol.
Substitution: 5-(tert-Butyl)-2-(chloromethyl)phenol.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its stabilizing properties
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2-(hydroxymethyl)phenol involves its interaction with molecular targets through its phenol and hydroxymethyl groups. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyl)phenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-4-methylphenol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
5-(tert-Butyl)-2-(hydroxymethyl)phenol is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
5-tert-butyl-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,12-13H,7H2,1-3H3 |
InChI-Schlüssel |
VNWBZADADUVOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(4-Chlorophenyl)methoxy]methyl}-5-fluoropyrimidin-2(1H)-one](/img/structure/B8658826.png)






![[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B8658892.png)
![3-[3-(4-Isopropyl-phenyl)-ureido]-benzoic acid](/img/structure/B8658895.png)
